

Confirming the Target Engagement of 4-Methoxy-3-methylcinnoline: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-methylcinnoline

Cat. No.: B15492013

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel compound, **4-Methoxy-3-methylcinnoline**, against established inhibitors of the c-Met receptor tyrosine kinase. Due to the absence of published data for **4-Methoxy-3-methylcinnoline**, this document presents a framework for its evaluation, including plausible experimental data and detailed protocols for assessing its target engagement.

Introduction to the Target: c-Met Receptor Tyrosine Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion upon binding its ligand, hepatocyte growth factor (HGF)[1][2]. Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of various cancers[1][3]. This makes c-Met a compelling target for therapeutic intervention. The downstream signaling cascades activated by c-Met include the PI3K/AKT, MAPK/RAS, and STAT pathways[1][4].

Comparative Analysis of c-Met Inhibitors

To evaluate the efficacy and target engagement of **4-Methoxy-3-methylcinnoline**, a direct comparison with known c-Met inhibitors is essential. For this guide, we will use two well-

characterized inhibitors, Crizotinib and Cabozantinib, as benchmarks. Both are multi-kinase inhibitors that have received FDA approval for treating various cancers[5][6][7].

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for **4-Methoxy-3-methylcinnoline** in comparison to Crizotinib and Cabozantinib.

Table 1: In Vitro Kinase Inhibition Assay

| Compound | c-Met IC ₅₀ (nM) | KDR (VEGFR2) IC ₅₀ (nM) | Selectivity (KDR/c-Met) |
|-----------------------------|-----------------------------|------------------------------------|-------------------------|
| 4-Methoxy-3-methylcinnoline | 15 | 1500 | 100 |
| Crizotinib | 5 | 100 | 20 |
| Cabozantinib | 4 | 10 | 2.5 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Target Engagement (NanoBRET™ Assay)

| Compound | c-Met EC ₅₀ (nM) in Live Cells |
|-----------------------------|---|
| 4-Methoxy-3-methylcinnoline | 50 |
| Crizotinib | 25 |
| Cabozantinib | 20 |

EC₅₀ values represent the concentration of the compound required to achieve 50% target engagement in a cellular context.

Table 3: Cellular Thermal Shift Assay (CETSA®)

| Compound (at 1 μ M) | Thermal Shift (ΔT_m in $^{\circ}$ C) |
|-----------------------------|---|
| 4-Methoxy-3-methylcinnoline | + 4.5 |
| Crizotinib | + 5.2 |
| Cabozantinib | + 5.5 |

ΔT_m represents the change in the melting temperature of the target protein upon compound binding, indicating stabilization.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the test compounds against c-Met and a control kinase (e.g., KDR) to assess potency and selectivity.

Materials:

- Recombinant human c-Met kinase domain
- Recombinant human KDR (VEGFR2) kinase domain
- ATP
- Poly-Glu-Tyr (4:1) substrate
- Kinase assay buffer (e.g., Tris-HCl, $MgCl_2$, DTT)
- Test compounds (**4-Methoxy-3-methylcinnoline**, Crizotinib, Cabozantinib) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add the diluted compounds to the 384-well plates.
- Add the kinase, substrate, and ATP solution to initiate the reaction.
- Incubate the plate at 30°C for 1 hour.
- Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

NanoBRET™ Target Engagement Assay

Objective: To quantify the engagement of the test compounds with c-Met in live cells.

Materials:

- HEK293 cells
- Plasmid encoding c-Met-NanoLuc® fusion protein
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium

- NanoBRET™ Tracer
- Test compounds
- White 384-well assay plates
- BRET-capable plate reader

Procedure:

- Transfect HEK293 cells with the c-Met-NanoLuc® fusion plasmid.
- After 24 hours, harvest and resuspend the cells in Opti-MEM™.
- Dispense the cell suspension into the 384-well plates.
- Add the test compounds at various concentrations.
- Add the NanoBRET™ Tracer.
- Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
- Add the Nano-Glo® Substrate.
- Read the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
- Calculate the BRET ratio and determine the EC₅₀ values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the direct binding of the test compounds to c-Met in a cellular environment by measuring the ligand-induced thermal stabilization of the protein.

Materials:

- Human cancer cell line with endogenous c-Met expression (e.g., A549)
- Cell culture medium and supplements

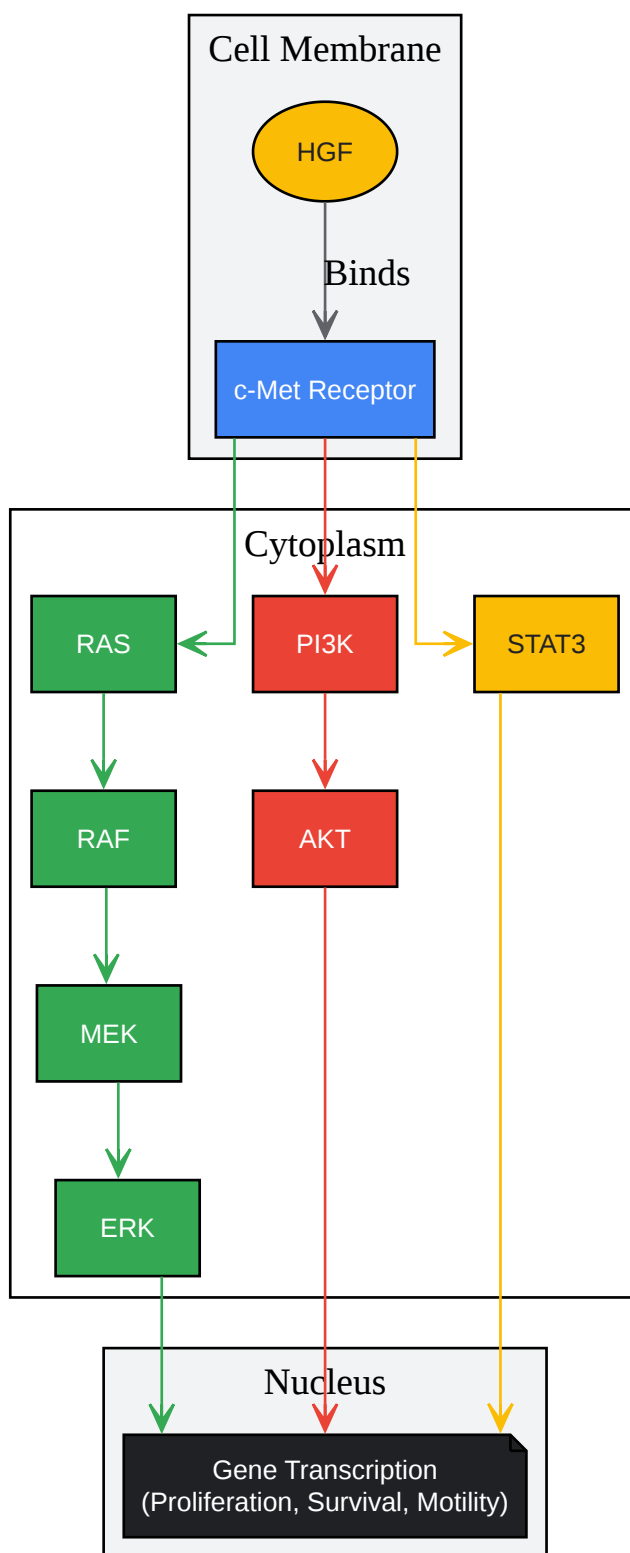
- Test compounds
- PBS (Phosphate-Buffered Saline)
- Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blot reagents
- Anti-c-Met primary antibody
- HRP-conjugated secondary antibody
- Chemiluminescence substrate and imaging system

Procedure:

- Culture A549 cells to 80-90% confluency.
- Treat the cells with the test compounds or vehicle (DMSO) for 1 hour.
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
- Lyse the cells by freeze-thawing.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.

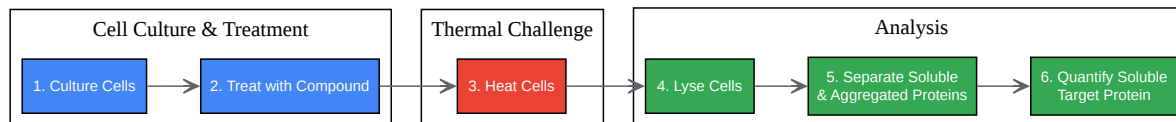
- Analyze the amount of soluble c-Met in each sample by Western blotting.
- Quantify the band intensities and plot the protein melting curves to determine the melting temperature (T_m) and the thermal shift (ΔT_m).

Mandatory Visualizations



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Caption: The c-Met signaling pathway.



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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

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